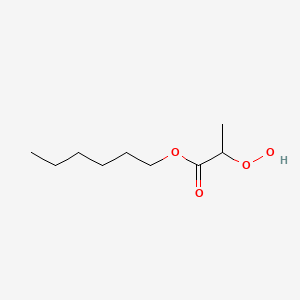![molecular formula C5H8ClN3O2S2 B14229440 Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- CAS No. 828920-70-3](/img/structure/B14229440.png)
Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamide group attached to a thiazole ring, which is further substituted with a chlorine atom and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- typically involves the reaction of 4-chloro-5-(methylamino)-2-thiazolylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonamide, N-[3-[[(2-chloro-5-iodo-4-pyrimidinyl)amino]methyl]-2-pyrazinyl]-N-methyl-
- Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-
Uniqueness
Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its chlorine and methylamino groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
828920-70-3 |
|---|---|
Formule moléculaire |
C5H8ClN3O2S2 |
Poids moléculaire |
241.7 g/mol |
Nom IUPAC |
N-[4-chloro-5-(methylamino)-1,3-thiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C5H8ClN3O2S2/c1-7-4-3(6)8-5(12-4)9-13(2,10)11/h7H,1-2H3,(H,8,9) |
Clé InChI |
DOXKBQARMBWJNA-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(N=C(S1)NS(=O)(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}](/img/structure/B14229359.png)
![2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid](/img/structure/B14229374.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14229392.png)
![Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14229394.png)


![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)

![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)


![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)


